Lumicolchicine

Tubulin Binding Microtubule Dynamics Negative Control

β-Lumicolchicine (CAS 6901-13-9) is the scientifically validated negative control for colchicine studies. Formed by UV photoisomerization, its rearranged tetracyclic structure lacks the tropolone ring essential for tubulin binding, rendering it incapable of inhibiting mitotic spindle formation or axonal transport. Procure this well-characterized β-isomer to definitively attribute microtubule-dependent effects. Also indispensable as EP Colchicine Impurity C for stability-indicating HPLC method validation and as a flumazenil-sensitive GABAA receptor positive allosteric modulator probe.

Molecular Formula C22H25NO6
Molecular Weight 399.4 g/mol
CAS No. 6901-13-9
Cat. No. B1675434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumicolchicine
CAS6901-13-9
Synonymseta Lumicolchicine
beta-Lumicolchicine
gamma Lumicolchicine
gamma-Lumicolchicine
Lumicolchicines
Molecular FormulaC22H25NO6
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC
InChIInChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13+,18-/m0/s1
InChIKeyVKPVZFOUXUQJMW-JCGVRSQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lumicolchicine (CAS 6901-13-9) Procurement Guide: Comparative Properties and Scientific Differentiation


Lumicolchicine (CAS 6901-13-9), primarily the β-lumicolchicine isomer, is a photoisomerization product of the tropolone alkaloid colchicine, formed upon ultraviolet irradiation [1]. This compound is characterized by a rearranged tetracyclic structure lacking the tropolone ring essential for high-affinity tubulin binding, resulting in a distinct pharmacological profile that is largely devoid of the potent antimitotic activity of its parent molecule [2]. Due to this unique structural and functional divergence, lumicolchicine is widely employed as a critical inactive control compound in experiments designed to dissect microtubule-dependent versus independent cellular mechanisms [3].

Why Lumicolchicine Cannot Be Substituted with Generic Colchicine Analogs: Evidence-Based Rationale for Scientific Selection


Direct substitution of lumicolchicine with other colchicine analogs or degradation products is scientifically unsound due to profound and quantifiable differences in their primary mechanism of action, specifically tubulin-binding affinity [1]. Unlike colchicine, which potently binds tubulin and disrupts microtubule polymerization, lumicolchicine isomers exhibit little to no binding affinity for tubulin [2]. This fundamental divergence is supported by comparative studies showing that lumicolchicine fails to inhibit microtubule-dependent processes such as axonal regeneration [1] and mitotic spindle formation [3] at concentrations where colchicine is highly effective. Furthermore, even among lumicolchicine isomers (α, β, γ), differences in biological activity and physical properties exist, with β- and γ-forms showing distinct stereochemistry and varying effects in cellular assays [4]. Consequently, the use of an unqualified 'lumicolchicine' or a generic analog introduces significant experimental variability and undermines data interpretation, making the procurement of a well-characterized, specific isomer essential for rigorous scientific research.

Quantitative Evidence Guide: Differential Bioactivity and Mechanism of Lumicolchicine vs. Colchicine and Analogs


Comparative Tubulin-Binding Affinity: Lumicolchicine as a True Negative Control

Lumicolchicine exhibits a starkly different binding profile to tubulin compared to its parent compound, colchicine. In competitive binding assays, lumicolchicine shows no measurable binding to the colchicine-binding site of tubulin, whereas colchicine binds with high affinity [1]. This lack of binding translates directly to functional differences: in a goldfish optic nerve regeneration model, intraocular injection of lumicolchicine did not inhibit regeneration, while an equivalent dose of colchicine (0.05 µg/g) reversibly inhibited vision maintenance, confirming its lack of antimicrotubule activity in vivo [2].

Tubulin Binding Microtubule Dynamics Negative Control

Comparative Antiproliferative Activity: β-Lumicolchicine vs. Colchicine in Human Cancer Cell Lines

The antiproliferative potency of β-lumicolchicine is dramatically lower than that of colchicine across multiple human cancer cell lines. In a standardized MTT assay, β-lumicolchicine was found to be inactive against A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and LoVo (colon adenocarcinoma) cell lines, failing to achieve 50% growth inhibition at the highest concentrations tested [1]. In contrast, colchicine exhibits potent activity with IC50 values typically in the nanomolar to low micromolar range in these same cell lines [2]. This confirms that the structural rearrangement in lumicolchicine abolishes the potent cytotoxic activity associated with colchicine.

Antiproliferative Cytotoxicity Cancer Research

Comparative Effects on Phagocytosis: β-Lumicolchicine and γ-Lumicolchicine vs. Colchicine in Human Monocytes

In a functional assay of human monocyte phagocytosis, the effects of colchicine and two lumicolchicine isomers (β and γ) were directly compared. Colchicine significantly depressed the engulfment of yeast cells (p = 0.031), while neither β- nor γ-lumicolchicine had a significant effect on this microtubule-dependent process [1]. Intriguingly, γ-lumicolchicine uniquely depressed the adherence phase of phagocytosis (p = 0.028), an effect not seen with colchicine or β-lumicolchicine, indicating a distinct, non-microtubule-mediated activity for this isomer [1].

Phagocytosis Monocytes Microtubule Function

Comparative Inhibition of Neurotransmitter Secretion: β-Lumicolchicine vs. Colchicine in Chromaffin Cells

A direct comparison of colchicine and β-lumicolchicine on acetylcholine-induced catecholamine secretion from cultured adrenal chromaffin cells revealed that both compounds inhibit secretion with similar potency (IC50 range of 0.2–0.5 mM) [1]. This surprising finding demonstrates a non-microtubule-mediated effect for both drugs in this system. However, a key differential effect was observed with K+-evoked secretion: colchicine had no inhibitory effect, while β-lumicolchicine significantly inhibited K+-induced secretion [1].

Neurosecretion Acetylcholine Chromaffin Cells

Comparative GABA-A Receptor Modulation: β-Lumicolchicine vs. Colchicine

β-Lumicolchicine exhibits a distinct and quantitatively characterized activity as a positive allosteric modulator of the GABA-A receptor, an effect not shared by colchicine. In receptor binding studies, β-lumicolchicine competitively inhibited [3H]flunitrazepam binding with a Ki value consistent with low-micromolar affinity [1]. Functionally, it markedly potentiated GABA-evoked currents in Xenopus oocytes expressing human α1β2γ2S GABA-A receptor subunits, an effect that was reversed by the benzodiazepine receptor antagonist flumazenil [1].

GABA-A Receptor Benzodiazepine Site Neuropharmacology

Optimal Research and Industrial Application Scenarios for Lumicolchicine (CAS 6901-13-9) Based on Comparative Evidence


Validated Negative Control for Microtubule-Dependent Cellular Assays

Lumicolchicine is the preferred negative control compound for any in vitro or in vivo study investigating the role of microtubules. Its established inability to bind tubulin [1] and lack of effect on microtubule-dependent processes such as mitotic spindle formation [2] and axonal transport [3] allows researchers to definitively attribute effects observed with colchicine or other microtubule disruptors to the intended mechanism of action. This application is critical in fields such as oncology, neurobiology, and cell biology.

Reference Standard in Analytical Method Development and Quality Control for Colchicine Pharmaceuticals

Due to its status as a known photodegradation product (specifically β- and γ-lumicolchicine) of colchicine, lumicolchicine is an essential reference standard for developing and validating stability-indicating HPLC methods for colchicine drug substances and products. Regulatory pharmacopeias (e.g., EP) designate lumicolchicine isomers as specified impurities [4], making the pure compound indispensable for quality control, forced degradation studies, and method validation in pharmaceutical manufacturing.

Selective Probe for GABA-A Receptor Benzodiazepine Site Modulation Studies

β-Lumicolchicine is uniquely suited as a pharmacological probe to investigate the benzodiazepine binding site of the GABA-A receptor. Its demonstrated ability to potentiate GABA-evoked currents through this site, an effect reversible by flumazenil [5], makes it a valuable tool for studying receptor allostery and function. This application is particularly relevant in neuropharmacology research focused on anxiolytics, sedatives, and anticonvulsants, where it serves as a structurally distinct positive allosteric modulator compared to classical benzodiazepines.

Technical Documentation Hub

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